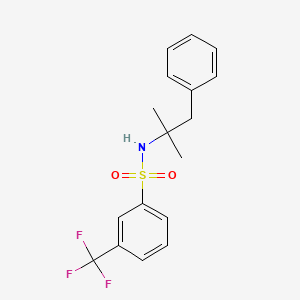
N-(2-Methyl-1-phenylpropan-2-yl)-3-(trifluoromethyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methyl-1-phenylpropan-2-yl)-3-(trifluoromethyl)benzene-1-sulfonamide is a synthetic organic compound. Compounds of this nature often find applications in various fields such as medicinal chemistry, materials science, and industrial chemistry due to their unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1-phenylpropan-2-yl)-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride in the presence of a base.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives.
Alkylation: The final step could involve the alkylation of the benzene ring with 2-methyl-1-phenylpropan-2-yl halide under Friedel-Crafts alkylation conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions to improve yield and reduce costs. This might involve continuous flow reactors, use of catalysts, and solvent recycling.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or ketones.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions could occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include the use of halogens or nitrating agents under acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield alcohols or ketones, while substitution could introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
N-(2-Methyl-1-phenylpropan-2-yl)-3-(trifluoromethyl)benzene-1-sulfonamide could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting biochemical pathways. The trifluoromethyl group could enhance its binding affinity or metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Methyl-1-phenylpropan-2-yl)-benzene-1-sulfonamide: Lacks the trifluoromethyl group.
N-(1-Phenylethyl)-3-(trifluoromethyl)benzene-1-sulfonamide: Different alkyl group.
N-(2-Methyl-1-phenylpropan-2-yl)-4-(trifluoromethyl)benzene-1-sulfonamide: Different position of the trifluoromethyl group.
Uniqueness
The presence of both the trifluoromethyl group and the specific alkyl group in N-(2-Methyl-1-phenylpropan-2-yl)-3-(trifluoromethyl)benzene-1-sulfonamide might confer unique properties such as enhanced lipophilicity, metabolic stability, or specific biological activity.
Propriétés
Numéro CAS |
915797-70-5 |
|---|---|
Formule moléculaire |
C17H18F3NO2S |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
N-(2-methyl-1-phenylpropan-2-yl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H18F3NO2S/c1-16(2,12-13-7-4-3-5-8-13)21-24(22,23)15-10-6-9-14(11-15)17(18,19)20/h3-11,21H,12H2,1-2H3 |
Clé InChI |
CLBKYWIQEUVVDP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B14190984.png)
![5-[4-(Trifluoromethyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190990.png)
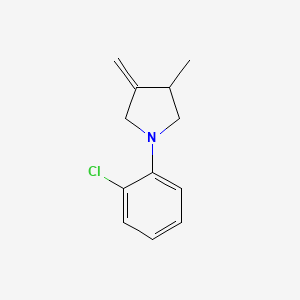
![3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14191001.png)
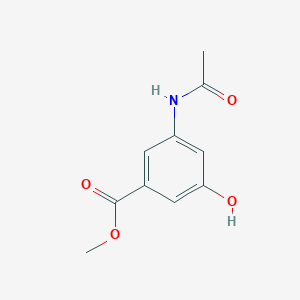

![[1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene](/img/structure/B14191024.png)

![3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14191047.png)
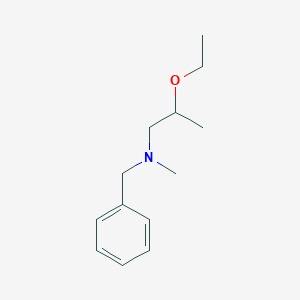
![N-[3-(4-Chlorophenyl)-2-oxopropyl]acetamide](/img/structure/B14191057.png)
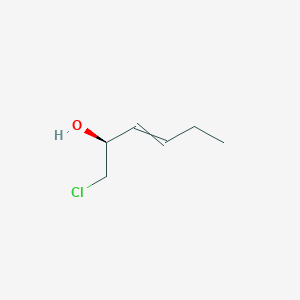
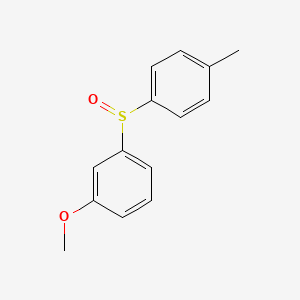
![N-[4-(Diphenylmethylidene)cyclohexyl]acetamide](/img/structure/B14191081.png)
